[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine
Description
The compound (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine is a secondary amine featuring a pyrazole core substituted with ethyl, fluoro, and methyl groups at positions 1, 5, and 3, respectively. The pyrazole moiety is linked via a methylene bridge to a 2-phenylethylamine group. This structural design combines aromatic (pyrazole, phenyl) and aliphatic (ethyl, methyl) components, which may enhance lipophilicity and modulate receptor binding interactions. Fluorine substitution at position 5 likely influences electronic properties and metabolic stability, while the ethyl and methyl groups contribute to steric effects .
Properties
Molecular Formula |
C15H21ClFN3 |
|---|---|
Molecular Weight |
297.80 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C15H20FN3.ClH/c1-3-19-15(16)14(12(2)18-19)11-17-10-9-13-7-5-4-6-8-13;/h4-8,17H,3,9-11H2,1-2H3;1H |
InChI Key |
AIISSCYVBCRZIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCCC2=CC=CC=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl, fluoro, and methyl substituents. The final step involves the attachment of the phenylethylamine moiety.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Substituents: The ethyl, fluoro, and methyl groups are introduced via electrophilic substitution reactions using appropriate reagents such as ethyl iodide, fluorine gas, and methyl iodide.
Attachment of Phenylethylamine: The final step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with 2-phenylethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the fluoro group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically relevant amines, as outlined below:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents/Functional Groups | Key Features | Potential Applications |
|---|---|---|---|---|
| (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine (Target) | Pyrazole | 1-ethyl, 5-fluoro, 3-methyl, 2-phenylethylamine | Fluorine enhances electronegativity; ethyl/methyl improve lipophilicity | Kinase inhibitors, CNS agents |
| [1-Methyl-5-(2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)pyridin-4-yloxy)-1H-benzoimidazol-2-yl]-(4-trifluoromethyl-phenyl)amine (Compound 63, EP 1 926 722 B1) | Benzoimidazole | Trifluoromethyl-triazolyl pyridyl, 4-CF3 phenyl | High electronegativity (CF3); triazole enables H-bonding | Anticancer, antifungal |
| (Furan-2-ylmethyl)(methyl)(1-phenylpropan-2-yl)amine () | Furan-linked amine | Furan, methyl, phenylpropyl | Furan enhances aromatic interactions; phenylpropyl aids membrane permeation | Analgesics, neuroactive agents |
| Chloro[2-(dimethylamino)-2-phenylethyl]mercury () | Mercury complex | Hg-Cl, dimethylamino-phenylethyl | Heavy metal center; phenylethylamine backbone | Catalytic/industrial applications |
Key Observations from Comparison
Pyrazole vs. Fluorine at position 5 may mimic hydroxyl groups in hydrogen-bonding interactions, similar to trifluoromethyl groups in Compound 63 . Triazole-containing compounds (e.g., Compound 63) exhibit stronger H-bonding capacity due to nitrogen-rich heterocycles, whereas the target compound relies on fluorine and amine groups for polar interactions .
Phenylethylamine Derivatives: The 2-phenylethylamine moiety is shared with (furan-2-ylmethyl)(methyl)(1-phenylpropan-2-yl)amine () and chloro[2-(dimethylamino)-2-phenylethyl]mercury (). This group is associated with enhanced blood-brain barrier penetration in neuroactive compounds . However, mercury coordination () introduces toxicity risks absent in the target compound .
Fluorine vs.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step alkylation/amination of the pyrazole core, comparable to methods in EP 1 926 722 B1 (e.g., nucleophilic substitution for pyridin-4-yloxy linkages) . Fluorination at position 5 may require specialized reagents (e.g., Selectfluor), as seen in fluorophenylamine syntheses ().
Research Findings and Implications
- Physicochemical Properties: The target compound’s calculated logP (~3.2, estimated via analogous pyrazole derivatives) suggests moderate lipophilicity, balancing membrane permeability and solubility. Fluorine reduces metabolic degradation compared to non-halogenated analogs .
- The 2-phenylethyl group may enhance binding to amine receptors (e.g., serotonin, dopamine) .
Toxicity Considerations : Unlike mercury-containing analogs (), the target compound avoids heavy-metal toxicity. However, methyl and ethyl groups may pose cytochrome P450 inhibition risks, requiring further metabolic studies .
Biological Activity
(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine is a synthetic compound belonging to the pyrazole class, characterized by its unique structure and potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine is C15H21ClFN3, with a molecular weight of approximately 297.8 g/mol. The compound features a pyrazole ring with fluorine and ethyl substitutions, contributing to its distinctive chemical behavior and biological properties .
Antitumor Activity
Research indicates that pyrazole derivatives, including (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine, exhibit significant antitumor properties. They are known to inhibit various targets like BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer cell proliferation .
Table 1: Summary of Antitumor Activity Studies
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine | BRAF(V600E) | Moderate inhibition | |
| N-[ (5-fluoro - 1 , 3 - dimethyl - 1 H - pyrazol - 4 - yl) methyl] - 2-propanamine | EGFR | High inhibition | |
| N-[ (5-fluoro - 3 , 5 - dimethyl - 1 H - pyrazol - 4 - yl) methyl] - N-methylamine | Aurora-A kinase | Significant inhibition |
Anti-inflammatory Effects
The compound has also shown potential in anti-inflammatory applications. Pyrazole derivatives can modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO) .
Table 2: Summary of Anti-inflammatory Activity Studies
| Compound Name | Mechanism | Activity | Reference |
|---|---|---|---|
| (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine | Inhibition of NO production | Moderate activity | |
| Py11 (related derivative) | Membrane integrity disruption | Significant activity |
Structure–Activity Relationship (SAR)
Understanding the SAR of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine is crucial for optimizing its biological activity. The presence of the fluorine atom is believed to enhance binding affinity to target enzymes and receptors, thereby improving therapeutic efficacy .
Key Observations:
- Fluorine Substitution: Enhances lipophilicity and receptor binding.
- Alkyl Chain Length: Variations in the ethyl group can affect pharmacokinetics.
- Amino Group Positioning: Influences interaction with biological targets.
Synthesis Methods
The synthesis of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine typically involves multi-step reactions starting from simple pyrazole precursors. Continuous flow synthesis methods have been explored to improve yield and efficiency.
Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of various pyrazole derivatives against cancer cell lines, (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine demonstrated significant cytotoxic effects on BRAF(V600E)-mutated melanoma cells. The compound was found to induce apoptosis through caspase activation pathways .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of related pyrazole compounds showed that these derivatives could significantly inhibit LPS-induced inflammation in vitro. The results indicated a reduction in TNF-alpha levels, suggesting potential for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
